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Compound of Interest

Compound Name: AG 1295

Cat. No.: B1665054 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitor AG 1295, focusing on its

cross-reactivity with other kinases. AG 1295, a member of the tyrphostin family of protein

tyrosine kinase inhibitors, is primarily recognized for its potent inhibition of the Platelet-Derived

Growth Factor Receptor (PDGFR). Understanding its selectivity profile is crucial for the

accurate interpretation of experimental results and for assessing its therapeutic potential. This

document summarizes available quantitative data, details relevant experimental protocols, and

visualizes the pertinent signaling pathways to offer a comprehensive overview for research and

drug development professionals.

Data Presentation: Kinase Inhibition Profile of AG
1295
AG 1295 demonstrates high affinity for its primary target, the Platelet-Derived Growth Factor

Receptor (PDGFR). While comprehensive screening data against a wide panel of kinases is

not readily available in the public domain, existing literature indicates a degree of selectivity.

Notably, it has been reported to not affect the Epidermal Growth Factor Receptor (EGFR).

However, evidence from a closely related analog, AG 1296, suggests potential cross-reactivity

with the c-Kit receptor tyrosine kinase, a kinase that shares structural homology with PDGFR.
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Kinase Target Inhibitor IC50 (µM) Comments

PDGFR AG 1295 ~0.5
Primary target; potent

inhibition.[1][2]

EGFR AG 1295 >100 (inactive)

Demonstrates

selectivity over EGFR.

[1][2]

c-Kit AG 1296 1.8

Data for close analog

suggests likely off-

target activity for AG

1295.

Note: The IC50 value for c-Kit is for the related compound AG 1296 and serves as an indicator

of potential cross-reactivity for AG 1295 due to their structural similarity. Further direct testing of

AG 1295 against a panel of kinases, including c-Kit, is recommended to definitively establish its

selectivity profile.

Experimental Protocols
To determine the inhibitory activity of AG 1295 against PDGFR and other kinases, a variety of

biochemical and cell-based assays can be employed. Below are detailed methodologies for

key experimental approaches.

Biochemical Kinase Assay (ADP-Glo™ Luminescence
Assay)
This in vitro assay measures the amount of ADP produced during a kinase reaction, which is

directly proportional to kinase activity.

Materials:

Recombinant human kinases (e.g., PDGFRβ, c-Kit)

Kinase-specific peptide substrate

AG 1295 (and other inhibitors for comparison)
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ATP

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection

Reagent)

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

96-well or 384-well white, opaque-bottom assay plates

Luminometer

Procedure:

Compound Preparation: Prepare a serial dilution of AG 1295 in DMSO. Further dilute the

compound in Kinase Assay Buffer to the desired final concentrations.

Reaction Setup: In a 96-well plate, add the diluted AG 1295 or vehicle control (DMSO).

Add a master mix containing the recombinant kinase and its specific substrate to each well.

Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final

ATP concentration should be at or near the Km for the specific kinase.

Incubation: Incubate the plate at 30°C for 60 minutes.

Reaction Termination and ATP Depletion: Stop the kinase reaction by adding ADP-Glo™

Reagent. Incubate at room temperature for 40 minutes to deplete the remaining ATP.

Signal Generation: Add Kinase Detection Reagent to convert the ADP generated to ATP and

produce a luminescent signal. Incubate at room temperature for 30 minutes.

Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of AG
1295 relative to the vehicle control. Plot the percent inhibition against the logarithm of the

inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
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Cell-Based Receptor Phosphorylation Assay (Western
Blot)
This assay measures the ability of AG 1295 to inhibit the autophosphorylation of PDGFR and

potential off-target kinases like c-Kit in a cellular context.

Materials:

Cell line expressing the target receptor(s) (e.g., NIH-3T3 for PDGFR, GIST-T1 for c-Kit)

Complete cell culture medium

AG 1295

Ligand for receptor stimulation (e.g., PDGF-BB for PDGFR, Stem Cell Factor for c-Kit)

Phosphate-Buffered Saline (PBS)

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and electrophoresis equipment

PVDF membranes and transfer apparatus

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies (anti-phospho-PDGFR, anti-total-PDGFR, anti-phospho-c-Kit, anti-total-c-

Kit)

HRP-conjugated secondary antibody

Chemiluminescent substrate and imaging system

Procedure:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1665054?utm_src=pdf-body
https://www.benchchem.com/product/b1665054?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665054?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Culture and Serum Starvation: Culture cells to 80-90% confluency. To reduce basal

receptor activity, serum-starve the cells for 18-24 hours.

Inhibitor Treatment: Pre-treat the serum-starved cells with various concentrations of AG
1295 or vehicle control for 1-2 hours.

Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL PDGF-BB)

for 5-10 minutes to induce receptor phosphorylation. Include a non-stimulated control.

Cell Lysis: Wash the cells with ice-cold PBS and lyse them.

Protein Quantification: Determine the protein concentration of the lysates.

Western Blotting:

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF

membrane.

Block the membrane and incubate with the primary antibody against the phosphorylated

form of the target receptor overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Visualize the protein bands using a chemiluminescent substrate.

Strip the membrane and re-probe with an antibody against the total form of the receptor as

a loading control.

Data Analysis: Quantify the band intensities for the phosphorylated and total protein.

Normalize the phosphorylated protein signal to the total protein signal. Compare the levels of

receptor phosphorylation in the AG 1295-treated cells to the ligand-stimulated control to

determine the extent of inhibition.

Mandatory Visualization
The following diagrams illustrate the signaling pathways affected by AG 1295 and the

experimental workflow for assessing its inhibitory activity.
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Caption: AG 1295 signaling pathway inhibition.

Start Prepare Reagents
(Kinase, Substrate, ATP, AG 1295)

Set up Kinase Reaction
(with/without AG 1295) Incubate at 30°C Add Detection Reagents

(e.g., ADP-Glo™)
Measure Signal
(Luminescence)

Data Analysis
(IC50 determination) End

Click to download full resolution via product page

Caption: Biochemical kinase assay workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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